2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-10-3-5-11(6-4-10)12-9-13-14(18)15-7-8-17(13)16-12/h3-9H,2H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGHRLXGIZQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazolo[1,5-a]pyrazine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Substituents at the pyrazole or pyrazinone rings significantly influence bioactivity. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-Cl) enhance anticancer activity compared to electron-donating groups (e.g., 4-Et, 4-OEt) .
Functional Analogues with Modified Core Scaffolds
Key Observations :
- Saturation of the pyrazinone ring (e.g., dihydro derivatives) improves pharmacokinetic properties but reduces direct cytotoxicity .
- Core scaffold modifications (e.g., pyrimidine or triazepine) often diminish anticancer efficacy compared to the original pyrazolo[1,5-a]pyrazin-4(5H)-one framework .
Pharmacokinetic and Mechanistic Comparisons
- 2-(4-Ethylphenyl) derivative : Exhibits moderate metabolic stability due to the ethyl group’s lipophilicity, but lacks prodrug activation pathways observed in dihydro analogues .
- Compound 3o (4-Cl derivative) : Superior cell permeability and target engagement, attributed to the chloro group’s electron-withdrawing effects and enhanced binding to autophagy-related proteins .
- Dihydro derivatives : Exist in equilibrium with acyclic vinyl sulfones, enabling covalent inhibition of viral proteases—a feature absent in the 4-ethylphenyl analogue .
Biological Activity
Overview
2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class and is being explored for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of this compound typically involves the cyclization of 4-ethylphenylhydrazine with 2,3-dichloropyrazine in the presence of a base like potassium carbonate. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate cyclization. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which further enhances its utility in organic synthesis and medicinal chemistry .
Anti-inflammatory Activity
Research indicates that compounds within the pyrazolo family exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific derivatives demonstrated inhibitory activity ranging from 61% to 93% against these cytokines at concentrations around 10 µM .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various studies. Notably, compounds derived from this scaffold showed significant cytotoxic effects against multiple cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values as low as 49.85 µM against A549 lung cancer cells . Additionally, another derivative was noted for its ability to inhibit Aurora-A kinase with an IC50 of 0.067 µM .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. In studies involving various bacterial strains such as E. coli and S. aureus, certain derivatives displayed promising antibacterial activity. The presence of specific functional groups was found to enhance the antimicrobial potency significantly .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors relevant to inflammation and cancer progression. For instance, inhibition of cyclooxygenase enzymes (COX) is a common pathway through which anti-inflammatory effects are achieved .
Comparative Analysis with Similar Compounds
| Compound Class | Biological Activity | Notable Features |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Anticancer, anti-inflammatory | High structural diversity; significant enzyme inhibitors |
| Pyrazolo[3,4-b]pyridines | Antimicrobial | Similar synthetic routes; varied biological profiles |
| Pyrazolo[1,5-a]pyridazines | Anticancer | Unique fused ring structure; potential for drug design |
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results indicated that modifications at the aryl position significantly influenced activity levels.
- Anticancer Screening : Derivatives were screened against various cancer cell lines including A549 and HCT116. Several compounds showed IC50 values below 50 µM indicating strong potential for development as anticancer agents.
- Antimicrobial Testing : A library of pyrazole derivatives was evaluated against clinical isolates of bacteria. Compounds showed varying degrees of activity with some achieving MIC values comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) compared to conventional heating. For example, ethyl 3-aryl-1-(2-oxoethyl)pyrazole-5-carboxylate derivatives react with amines under solvent-free microwave irradiation (80–100°C, 5–10 min) to achieve yields >85% .
- Critical factors : Solvent-free conditions, catalyst selection (e.g., morpholinoethanamine), and substituent electronic effects on cyclization efficiency.
Q. How should researchers design preliminary biological screening assays for this compound in cancer models?
- Protocol :
Use A549 and H322 lung adenocarcinoma cell lines for antiproliferative assays (MTT or SRB, 48–72 h exposure) .
Measure apoptosis via Annexin V/PI staining and caspase-3/7 activation .
Assess autophagy markers (LC3-II/I ratio, p62 degradation) using Western blotting .
- Data Interpretation : IC50 values <10 μM in A549 cells correlate with apoptotic induction, while autophagy may dominate at higher concentrations (>20 μM) .
Advanced Research Questions
Q. What mechanistic insights explain the dual induction of apoptosis and autophagy by this compound in A549 cells?
- Key pathways :
- Apoptosis : Caspase-3/7 activation and mitochondrial membrane depolarization via ROS-mediated integrin β4 upregulation .
- Autophagy : AMPK/mTOR inhibition elevates Beclin-1 and LC3-II, with p53-dependent regulation observed in derivative analogs .
- Contradictions : Some derivatives (e.g., 5-alkyl-2-ferrocenyl analogs) show ROS-dependent apoptosis but suppress autophagy, suggesting substituent-specific effects .
Q. How do structural modifications at the 2- and 7-positions influence biological activity?
- SAR Analysis :
| Substituent (Position) | Activity Trend (A549 IC50) | Mechanism |
|---|---|---|
| 4-Ethylphenyl (2) | 8.2 μM | Apoptosis |
| Ferrocenyl (2) | 5.7 μM | ROS/Integrin β4 |
| Trifluoromethyl (7) | 12.4 μM | Autophagy |
- Rationale : Bulky hydrophobic groups at position 2 enhance membrane permeability, while electron-withdrawing groups at position 7 shift activity toward autophagy .
Q. What in vivo validation approaches are recommended for lead derivatives?
- Model : Nude mice xenografted with A549 cells (5 × 10⁶ cells/mouse) .
- Dosage : 25–50 mg/kg/day (oral or IP) for 21 days; monitor tumor volume and metastasis via bioluminescence .
- Biomarkers : Serum TRAIL levels and tumor tissue analysis for caspase-3 cleavage and LC3 puncta .
Data Contradictions and Resolution
Q. Why do some studies report conflicting results on p53 dependency in apoptosis induction?
- Evidence :
- Zheng et al. (2015) observed p53-independent apoptosis in wild-type A549 cells via ROS-mediated pathways .
- In contrast, Gu & Zhu (2019) noted p53 stabilization in H322 cells (mutant p53) treated with analogs, suggesting cell line-specific mechanisms .
Methodological Best Practices
Q. How should researchers optimize solubility and bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
